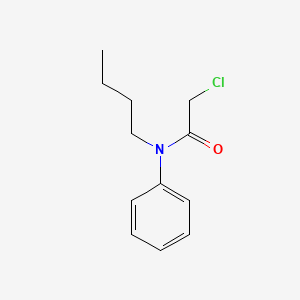
n-Tert-butyl-2-chloroprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Tert-butyl-2-chloroprop-2-en-1-amine is an organic compound with the molecular formula C7H14ClN It is a derivative of amine and is characterized by the presence of a tert-butyl group, a chlorine atom, and a propenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-2-chloroprop-2-en-1-amine typically involves the reaction of tert-butylamine with 2-chloropropene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
n-Tert-butyl-2-chloroprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include tert-butyl-2-hydroxyprop-2-en-1-amine, tert-butyl-2-aminoprop-2-en-1-amine, and tert-butyl-2-thiolprop-2-en-1-amine.
Oxidation: Products include tert-butyl-2-chloroprop-2-en-1-oxide and other oxidized derivatives.
Reduction: Products include tert-butyl-2-aminoprop-2-en-1-amine and other reduced derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of n-Tert-butyl-2-chloroprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(prop-2-en-1-yl)amine: Similar structure but lacks the chlorine atom.
N-(tert-butyl)-2-methoxypyridin-3-amine: Contains a pyridine ring instead of the propenyl group.
N-(tert-butyl)-2-thiophenesulfonamide: Contains a thiophene ring and a sulfonamide group.
Uniqueness
n-Tert-butyl-2-chloroprop-2-en-1-amine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct reactivity and chemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Numéro CAS |
17026-97-0 |
|---|---|
Formule moléculaire |
C7H14ClN |
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
N-(2-chloroprop-2-enyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H14ClN/c1-6(8)5-9-7(2,3)4/h9H,1,5H2,2-4H3 |
Clé InChI |
FIUOOQWEGAFTEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)


![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
